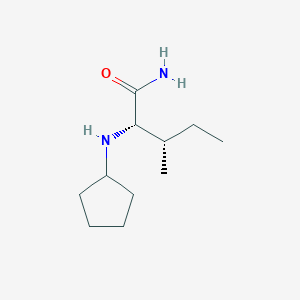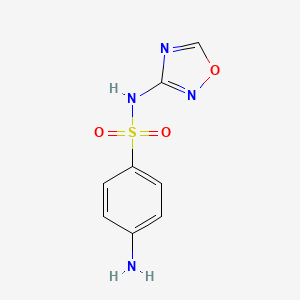
ethyl (4S)-4-amino-2,2-difluorodecanoate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (4S)-4-amino-2,2-difluorodecanoate;hydrochloride is a synthetic organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, an amino group, and two fluorine atoms on a decanoate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (4S)-4-amino-2,2-difluorodecanoate;hydrochloride typically involves the esterification of a carboxylic acid with an alcohol in the presence of a catalyst. One common method is the Fischer esterification, where a carboxylic acid reacts with ethanol in the presence of a strong acid catalyst like sulfuric acid . The reaction is typically carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation and crystallization to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (4S)-4-amino-2,2-difluorodecanoate;hydrochloride can undergo various chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Concentrated sulfuric acid or sodium hydroxide can be used as catalysts for hydrolysis reactions.
Reduction: Lithium aluminum hydride is a common reducing agent for converting esters to alcohols.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
Hydrolysis: Carboxylic acid and ethanol.
Reduction: Alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl (4S)-4-amino-2,2-difluorodecanoate;hydrochloride has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of ethyl (4S)-4-amino-2,2-difluorodecanoate;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the ester group can undergo hydrolysis to release active metabolites . The fluorine atoms enhance the compound’s stability and bioavailability by increasing its lipophilicity and resistance to metabolic degradation .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
Ethyl (4S)-4-amino-2,2-difluorodecanoate;hydrochloride is unique due to the presence of two fluorine atoms, which confer distinct chemical and biological properties. The fluorine atoms enhance the compound’s stability and bioavailability, making it more effective in various applications compared to similar compounds .
Propiedades
Fórmula molecular |
C12H24ClF2NO2 |
|---|---|
Peso molecular |
287.77 g/mol |
Nombre IUPAC |
ethyl (4S)-4-amino-2,2-difluorodecanoate;hydrochloride |
InChI |
InChI=1S/C12H23F2NO2.ClH/c1-3-5-6-7-8-10(15)9-12(13,14)11(16)17-4-2;/h10H,3-9,15H2,1-2H3;1H/t10-;/m0./s1 |
Clave InChI |
VPHXJTVKQRTUMU-PPHPATTJSA-N |
SMILES isomérico |
CCCCCC[C@@H](CC(C(=O)OCC)(F)F)N.Cl |
SMILES canónico |
CCCCCCC(CC(C(=O)OCC)(F)F)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-c]pyrimidine](/img/structure/B13102638.png)
![Ethyl 2-(imidazo[1,2-a]pyrazin-2-yl)acetate](/img/structure/B13102651.png)




![Tert-butyl 7-chloro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate](/img/structure/B13102672.png)

![3-(Furan-2-yl)pyrido[3,2-e][1,2,4]triazine](/img/structure/B13102696.png)


![(2R)-2-amino-2-[6-(trifluoromethyl)pyridin-3-yl]ethanol](/img/structure/B13102712.png)
![(3aS,4S,6R,6aR)-6-(6-Chloro-9H-purin-9-yl)-N-ethyl-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide](/img/structure/B13102725.png)
